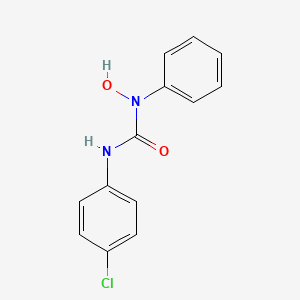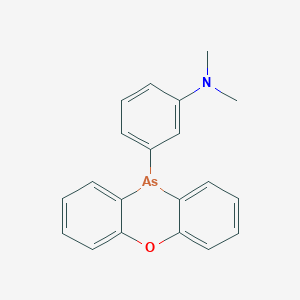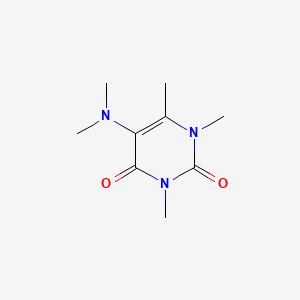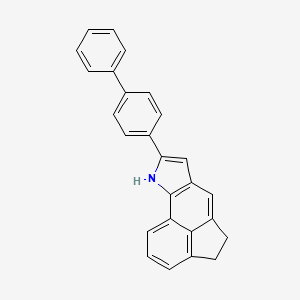
4H-Indeno(1,7-fg)indole, 8-(1,1'-biphenyl)-4-yl-5,9-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core fused with an indene ring and substituted with a biphenyl group. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Fusion with Indene Ring: The indole core is then fused with an indene ring through a cyclization reaction, often facilitated by a Lewis acid catalyst.
Substitution with Biphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or biphenyl moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Dihydro derivatives and fully reduced forms.
Substitution Products: Various substituted indole and biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling and function.
Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-
- 4H-Indeno(1,7-fg)indole, 8-(4-methoxyphenyl)-5,9-dihydro-
Uniqueness
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the biphenyl group enhances its stability and electronic properties, making it particularly valuable in applications such as organic electronics and drug development.
Eigenschaften
CAS-Nummer |
38824-54-3 |
|---|---|
Molekularformel |
C26H19N |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-(4-phenylphenyl)-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene |
InChI |
InChI=1S/C26H19N/c1-2-5-17(6-3-1)18-9-11-19(12-10-18)24-16-22-15-21-14-13-20-7-4-8-23(25(20)21)26(22)27-24/h1-12,15-16,27H,13-14H2 |
InChI-Schlüssel |
SQYHEHLQGXEWEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)NC(=C3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



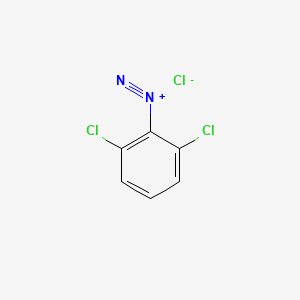

![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

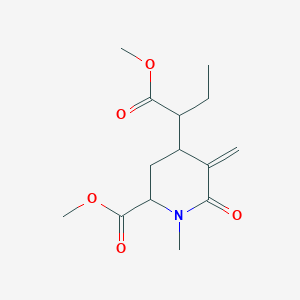
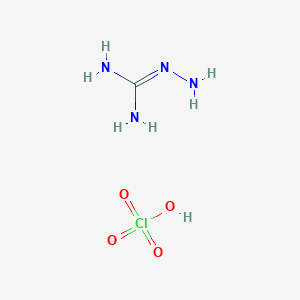
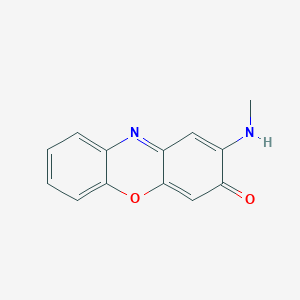
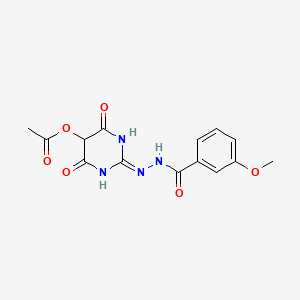

![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
